molecular formula C19H15FN2O3S B328641 ethyl 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate

ethyl 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate

Cat. No.: B328641
M. Wt: 370.4 g/mol
InChI Key: NZDZSQZHMHPMQO-SKCGTWTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is notable for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ethyl 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its anti-inflammatory and neuroprotective effects.

Mechanism of Action

The mechanism of action of ethyl 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C19H15FN2O3S

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate

InChI

InChI=1S/C19H15FN2O3S/c1-2-25-18(24)13-5-9-15(10-6-13)22-17(23)16(26-19(22)21)11-12-3-7-14(20)8-4-12/h3-11,21H,2H2,1H3/b16-11-,21-19?

InChI Key

NZDZSQZHMHPMQO-SKCGTWTRSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=N

Origin of Product

United States

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